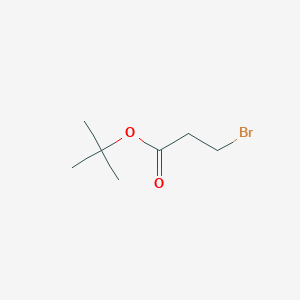

Tert-butyl 3-bromopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVUWLBLWBQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292427 | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55666-43-8 | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55666-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055666438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55666-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-Bromopropanoate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-bromopropanoate (B1231587), a key building block in modern organic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and critical applications, with a particular focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis and use in nucleophilic substitution reactions are provided, alongside essential safety and handling information. This guide serves as a critical resource for researchers and professionals in drug discovery and development, offering practical insights into the utilization of this important synthetic intermediate.

Chemical Structure and Identification

Tert-butyl 3-bromopropanoate is a haloalkane and a carboxylic ester. The structure consists of a propanoate backbone with a bromine atom at the 3-position and a tert-butyl group forming the ester. This combination of a reactive bromine atom and a sterically hindered, yet readily cleavable, tert-butyl ester group makes it a valuable bifunctional reagent in organic synthesis.

Table 1: Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | tert-Butyl 3-bromopropionate, 3-Bromopropionic acid tert-butyl ester, 2-(tert-Butoxycarbonyl)ethyl bromide |

| CAS Number | 55666-43-8[1] |

| Molecular Formula | C₇H₁₃BrO₂[1] |

| Canonical SMILES | CC(C)(C)OC(=O)CCBr[1] |

| InChIKey | RMWVUWLBLWBQDS-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, particularly for reaction setup, purification, and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 209.08 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | TCI |

| Boiling Point | 30 °C at 0.2 mmHg | |

| Density | 1.253 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4470 | |

| Flash Point | 92 °C (197.6 °F) - closed cup | [2] |

| Solubility | Soluble in common organic solvents. | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of 3-bromopropanoic acid with a source of the tert-butyl group, typically isobutylene (B52900), in the presence of a strong acid catalyst.

Detailed Experimental Protocol: Esterification of 3-Bromopropanoic Acid

This protocol describes the synthesis of this compound from 3-bromopropanoic acid and isobutylene.

Materials:

-

3-bromopropanoic acid

-

Dichloromethane (CH₂Cl₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Isobutylene (gas)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 3-bromopropanoic acid (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the cooled solution.

-

Bubble isobutylene gas through the stirred solution for a period of 2-4 hours, maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the primary alkyl bromide and the tert-butyl ester.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.

-

Ester Hydrolysis: The tert-butyl ester is stable to basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid. This orthogonality makes it an excellent protecting group in multi-step syntheses.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex molecules for pharmaceutical research. Its most prominent application is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature and length of the linker are critical for the efficacy of the PROTAC.

This compound serves as a precursor to a simple and flexible three-carbon alkyl linker. The bromine allows for covalent attachment to one of the ligands (often the E3 ligase ligand) via nucleophilic substitution. The tert-butyl ester can then be deprotected to reveal a carboxylic acid, which can be coupled to the other ligand (the target protein ligand) through an amide bond formation.

Generalized Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker precursor.

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol provides a general method for the reaction of this compound with a primary amine, a key step in the PROTAC synthesis workflow.

Materials:

-

Amine-containing substrate (e.g., an E3 ligase ligand)

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a solution of the amine-containing substrate (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0-3.0 equivalents).

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (nitrogen or argon) overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation[2] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a fundamentally important building block for drug discovery and development. Its bifunctional nature, combining a reactive alkyl bromide with a readily cleavable tert-butyl ester, provides a versatile platform for the synthesis of complex molecules. Its application as a linker in the construction of PROTACs highlights its significance in the development of novel therapeutics. This guide provides the essential information for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Reactivity of the Bromine in Tert-butyl 3-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-bromopropanoate (B1231587) is a versatile bifunctional reagent widely employed in organic synthesis. Its value lies in the differential reactivity of its two functional groups: a primary alkyl bromide susceptible to nucleophilic substitution and elimination, and a sterically hindered tert-butyl ester that serves as a robust protecting group for the carboxylic acid functionality. This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in tert-butyl 3-bromopropanoate, detailing its participation in nucleophilic substitution and elimination reactions. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective application in research and development, particularly in the synthesis of pharmaceuticals and other complex molecular architectures.

Introduction

This compound (MW: 209.08 g/mol , CAS: 55666-43-8) is a colorless liquid at room temperature.[1] Its molecular structure features a primary alkyl bromide, which is a key site of reactivity, and a tert-butyl ester group. The bulky tert-butyl group provides significant steric hindrance around the ester carbonyl, rendering it resistant to many nucleophiles and stable under basic conditions. This allows for selective reactions at the C-Br bond without affecting the ester. The ester can subsequently be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This orthogonal reactivity makes it a valuable building block in multi-step syntheses.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Boiling Point | 30 °C at 0.2 mmHg | |

| Density | 1.253 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4470 |

Spectroscopic Data:

While publicly accessible high-resolution spectra with detailed peak assignments are limited, typical chemical shifts can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, and two triplets for the methylene (B1212753) protons adjacent to the bromine and the carbonyl group, respectively, due to spin-spin coupling.

-

¹³C NMR: Distinct signals are expected for each of the unique carbon atoms. The carbon bonded to bromine will be shifted downfield due to the electronegativity of the bromine atom.

Reactivity and Reaction Mechanisms

The reactivity of the bromine atom in this compound is primarily centered around two competing pathways: nucleophilic substitution (SN2) and base-induced elimination (E2). The reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, dictate the predominant pathway.

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl bromide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the displacement of the bromide ion.

Caption: Generalized SN2 reaction mechanism.

This protocol is adapted from procedures for similar primary alkyl bromides and demonstrates a typical SN2 reaction.[2][3]

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-azidopropanoate.

| Reactant | Product | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| This compound | Tert-butyl 3-azidopropanoate | Sodium Azide | DMF | 50-60 | 12-24 | >90 |

The Finkelstein reaction is a classic SN2 process used to convert alkyl bromides to alkyl iodides. The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[4][5]

Caption: Finkelstein reaction workflow.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination to form tert-butyl acrylate. The bulky base preferentially abstracts a proton from the less hindered β-carbon, leading to the formation of the less substituted alkene (Hofmann product).[6][7][8]

Caption: Generalized E2 elimination mechanism.

This protocol outlines a typical E2 elimination using potassium tert-butoxide.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Pentane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol.

-

Add this compound (1.0 eq) to the solution at room temperature.

-

Heat the mixture to reflux (approx. 82 °C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and add pentane.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain tert-butyl acrylate.

| Reactant | Product | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| This compound | Tert-butyl acrylate | KOtBu | t-Butanol | 82 | Variable |

Competition Between Substitution and Elimination

The ratio of substitution to elimination products is influenced by several factors:[9][10][11][12]

-

Base/Nucleophile Strength and Steric Hindrance: Strong, bulky bases like potassium tert-butoxide favor E2 elimination. Strong, less hindered nucleophiles/bases like ethoxide will give a mixture of SN2 and E2 products. Weakly basic, good nucleophiles (e.g., I⁻, N₃⁻) favor SN2 substitution.

-

Temperature: Higher temperatures generally favor elimination over substitution.

-

Solvent: Polar aprotic solvents (e.g., DMF, acetone) favor SN2 reactions.

Hydrolysis of the Tert-butyl Ester Group

The tert-butyl ester is a valuable protecting group that can be removed under acidic conditions to unmask the carboxylic acid. The hydrolysis proceeds through a mechanism that involves protonation of the ester and subsequent formation of a stable tert-butyl cation.

References

- 1. tert-Butyl 3-bromopropionate | C7H13BrO2 | CID 256128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]

- 9. users.wfu.edu [users.wfu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]

The Versatility of tert-Butyl 3-Bromopropanoate: A Technical Guide to its Application as a Synthetic Building Block for Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromopropanoate (B1231587) has emerged as a highly versatile and valuable synthetic building block in the construction of a diverse array of novel compounds. Its unique structural features, namely the presence of a reactive bromine atom and a sterically hindered tert-butyl ester group, allow for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the chemical reactivity of tert-butyl 3-bromopropanoate and its application in the synthesis of innovative molecules with potential applications in medicinal chemistry and materials science. This document will detail key reaction pathways, provide experimental protocols for seminal reactions, and present quantitative data to inform synthetic strategies.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol [1] |

| CAS Number | 55666-43-8[1] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 88-90 °C at 2.5 Torr |

| Density | 1.253 g/mL at 25 °C |

| Refractive Index | n20/D 1.4470 |

| Solubility | Soluble in common organic solvents |

| SMILES | CC(C)(C)OC(=O)CCBr[1] |

| InChI | InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3[1] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The primary alkyl bromide is susceptible to nucleophilic attack and participates in metal-catalyzed cross-coupling reactions, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which can be readily deprotected under acidic conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the synthetic transformations involving this compound. The electrophilic carbon bearing the bromine atom readily reacts with a variety of nucleophiles to introduce diverse functional groups.

General Reaction Scheme:

a) N-Alkylation of Amines:

The reaction of this compound with primary and secondary amines provides a straightforward route to β-amino esters, which are valuable precursors for β-amino acids and various nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of tert-Butyl 3-(tert-butylamino)propanoate

To a solution of tert-butylamine (B42293) (3.0 equivalents) in acetonitrile, this compound (1.0 equivalent) is added. The reaction mixture is heated at 95 °C for 4 hours. The resulting precipitate of tert-butylammonium (B1230491) bromide is a common feature of this reaction. After cooling, the reaction mixture is worked up to yield the desired product. An isolated yield of 86% has been reported for a similar reaction.

b) O-Alkylation of Carboxylates and Phenols:

This reaction allows for the introduction of an ester linkage or an ether linkage, respectively, expanding the molecular diversity of the resulting compounds.

c) S-Alkylation of Thiols:

The reaction with thiols provides access to β-thioesters, which are of interest in various fields, including the synthesis of biologically active molecules.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction, yielding tert-butyl acrylate. This reaction provides a convenient method for the in situ generation or synthesis of this important monomer for polymer chemistry.

General Reaction Scheme:

Experimental Protocol: Dehydrobromination of this compound

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl, vinyl, and alkynyl groups at the β-position.

a) Suzuki Coupling:

The Suzuki coupling reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the formation of β-aryl or β-vinyl propanoates.

b) Heck Coupling:

While this compound itself is not the typical substrate for a Heck reaction, its elimination product, tert-butyl acrylate, is an excellent coupling partner for aryl halides. A general protocol for the Heck coupling of aryl chlorides with methyl acrylate, which can be adapted for tert-butyl acrylate, involves using a palladium catalyst with a sterically hindered and electron-rich phosphine (B1218219) ligand like P(t-Bu)₃, a base such as cesium carbonate, and dioxane as the solvent at elevated temperatures.

c) Sonogashira Coupling:

The Sonogashira coupling of an aryl halide with a terminal alkyne is a powerful tool for the synthesis of aryl alkynes. While this compound is not a direct partner in this reaction, the core propanoate scaffold can be incorporated into molecules that undergo Sonogashira coupling.

Illustrative Workflow for a Potential Cross-Coupling Application:

Application in the Synthesis of Biologically Active Molecules

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds, making it a valuable starting material for drug discovery and development.

Synthesis of β-Amino Acid Derivatives and Peptidomimetics

β-amino acids are crucial components of many natural products and pharmaceuticals. The straightforward synthesis of β-amino esters via nucleophilic substitution on this compound provides a versatile platform for the preparation of a wide range of β-amino acids and their derivatives. These can be incorporated into peptides to create peptidomimetics with enhanced stability and altered pharmacological profiles.

Precursors for Anticancer and Antimicrobial Agents

Recent studies have highlighted the antiproliferative and antimicrobial activities of various propanoic acid and propanamide derivatives. For instance, novel polysubstituted thiazole (B1198619) derivatives have shown promising antiproliferative properties in lung cancer models. While direct synthesis from this compound was not explicitly detailed in the reviewed literature, the core 3-aminopropanoic acid scaffold is a key feature, suggesting its potential as a starting material. Similarly, various propionic acid derivatives have demonstrated significant antibacterial and antifungal activity.

Table of Biological Activities of Related Propanoate Derivatives:

| Compound Class | Biological Activity | Target/Mechanism (if known) |

| Polysubstituted Thiazole Derivatives | Antiproliferative (Lung Cancer) | SIRT2 and EGFR inhibition (proposed)[2] |

| Quinoxaline Propanamides | Antiproliferative (Various Cancer Cell Lines) | HDAC-6 inhibition (proposed)[3] |

| β-Aminoxypropionyl Penicillins/Cephalosporins | Antimicrobial (Gram-positive and Gram-negative bacteria)[4] | - |

| 1,3-bis(aryloxy)propan-2-amines | Antibacterial (Gram-positive bacteria)[5] | - |

Linkers for Proteolysis Targeting Chimeras (PROTACs)

This compound has been identified as a linker precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The propanoate moiety can serve as a flexible chain to connect the two active ends of the PROTAC molecule.

Illustrative PROTAC Synthesis Logic:

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its predictable reactivity allows for the efficient introduction of a wide range of functional groups through nucleophilic substitution, elimination, and potentially metal-catalyzed cross-coupling reactions. The resulting β-substituted propanoate derivatives are valuable intermediates in the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of anticancer agents, antimicrobial compounds, and innovative therapeutic modalities like PROTACs. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the creation of novel molecules with impactful applications.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

The Versatility of Tert-butyl 3-bromopropanoate as a Key Alkylating Agent in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic introduction of specific carbon frameworks is fundamental to the construction of complex molecules. Among the vast array of available reagents, alkylating agents play a pivotal role. Tert-butyl 3-bromopropanoate (B1231587) has emerged as a particularly valuable and versatile reagent, providing a three-carbon building block equipped with a sterically hindered ester for temporary protection. Its structure, featuring a primary alkyl bromide, makes it an excellent electrophile for a variety of nucleophiles, while the tert-butyl ester group offers robust protection under basic and nucleophilic conditions, yet allows for facile deprotection under acidic conditions. This guide provides a comprehensive overview of the key features of tert-butyl 3-bromopropanoate, its core reactivity, and its applications in N-, S-, O-, and C-alkylation reactions, complete with experimental insights and quantitative data.

Physicochemical and Safety Profile

This compound is a liquid at room temperature with properties that make it suitable for a range of reaction conditions. A summary of its key physical and chemical data is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| CAS Number | 55666-43-8 |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 30 °C @ 0.2 mmHg; 85 °C @ 17 mmHg |

| Density | 1.253 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4470 |

| Flash Point | 92 °C (197.6 °F) - closed cup |

| Storage Temperature | 2-8°C |

Safety Information:

This compound is classified as a warning-level hazard. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including eye protection and gloves, should be used when handling this reagent.[1]

Core Reactivity: The SN2 Pathway

The primary role of this compound as an alkylating agent stems from its structure as a primary alkyl bromide. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. The tert-butyl ester functionality is strategically located away from the reaction center and is sterically bulky, which prevents it from participating in or hindering the primary alkylation reaction.

References

The Role of Tert-butyl 3-bromopropanoate as a Precursor in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-bromopropanoate (B1231587) is a bifunctional organic compound that has emerged as a critical building block in modern pharmaceutical synthesis. Its structure, featuring a reactive bromine atom and a sterically hindered tert-butyl ester, provides a unique combination of reactivity and stability. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality. This protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, allowing for sequential and controlled synthetic transformations.

This dual functionality makes tert-butyl 3-bromopropanoate a versatile precursor for introducing a three-carbon chain with a protected carboxyl group into a wide array of molecules. It is particularly valuable in the synthesis of complex pharmaceutical agents, including analogues of neurotransmitters and linkers for targeted therapeutics, where precise molecular architecture is paramount for biological activity.

Physicochemical Properties and Reactivity

The utility of this compound in synthesis is dictated by its distinct chemical properties. The presence of an electrophilic carbon atom bonded to bromine and a cleavable ester group defines its reactivity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| CAS Number | 55666-43-8 |

| Boiling Point | 30 °C at 0.2 mmHg |

| Density | 1.253 g/mL at 25 °C |

| Refractive Index | n20/D 1.4470 |

The primary mode of reaction for this compound is nucleophilic substitution, where a nucleophile (such as an amine, phenoxide, or carbanion) displaces the bromide ion. This alkylation reaction efficiently forms a new carbon-nucleophile bond. Subsequently, the tert-butyl ester can be hydrolyzed using a strong acid, such as trifluoroacetic acid (TFA), to unmask the carboxylic acid, which can then be used for further modifications, like amide bond formation.[1][2]

Applications in Pharmaceutical Synthesis

The unique structure of this compound allows it to be a key intermediate in the synthesis of several classes of therapeutic agents.

Synthesis of γ-Aminobutyric Acid (GABA) Analogues

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its analogues are a cornerstone in the treatment of epilepsy, neuropathic pain, and muscle spasticity.[3][4] this compound serves as an ideal precursor for creating the core structure of many GABA analogues.

While various synthetic routes exist for drugs like Baclofen, a muscle relaxant and GABAB receptor agonist, this compound provides a direct method for introducing the protected carboxyethyl chain.[3][5][6] For instance, the synthesis of a β-aryl GABA analogue can be envisioned through the alkylation of an appropriate nucleophile, followed by deprotection. This strategy is highly adaptable for creating libraries of related compounds for structure-activity relationship (SAR) studies.[6][7]

General N-Alkylation and O-Alkylation in Drug Discovery

In drug development, modifying a lead compound by adding flexible linkers or functional groups is a common strategy to optimize its pharmacokinetic and pharmacodynamic properties. This compound is frequently used for this purpose.

-

N-Alkylation: It readily reacts with primary and secondary amines to introduce a tert-butoxycarbonylethyl group.[8][9][10] This is a key step in synthesizing linkers for Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific proteins.[11]

-

O-Alkylation: Similarly, it can alkylate phenolic hydroxyl groups via reactions like the Williamson ether synthesis.[11][12][13] This allows for the attachment of the propanoate linker to phenolic moieties within drug candidates.

The following diagram illustrates the general principle of nucleophilic substitution using this reagent.

Experimental Protocols

The following sections provide detailed methodologies for common reactions involving this compound.

Protocol 1: General N-Alkylation of a Secondary Amine

This procedure describes a typical method for alkylating a secondary amine, a common step in linking molecular fragments.[11]

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the secondary amine in anhydrous acetonitrile, add potassium carbonate.

-

Add this compound to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 2: Representative Alkylation Reaction Data

| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Secondary Amine | K₂CO₃ | Acetonitrile | 80 | 70-90 |

| Phenol | K₂CO₃ | DMF | 60 | 65-85 |

| Primary Amine | Et₃N | DCM | 40 | 75-95 |

Protocol 2: Deprotection of the Tert-Butyl Ester

This protocol details the removal of the tert-butyl protecting group to reveal the free carboxylic acid using trifluoroacetic acid (TFA).[1][2][14]

Materials:

-

Tert-butyl ester substrate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (B28343) (for co-evaporation)

Procedure:

-

Dissolve the tert-butyl ester in anhydrous DCM (e.g., at a 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the solution (creating a 1:1 v/v mixture).

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 1-3 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step two more times.

-

The resulting crude carboxylic acid (as its TFA salt) can often be used directly or purified further if necessary.

Visualized Workflows and Pathways

Visual representations of synthetic pathways and experimental workflows are essential for clarity in complex multi-step processes.

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its ability to act as a potent alkylating agent to introduce a protected three-carbon carboxylic acid moiety makes it indispensable for the synthesis of GABA analogues and for the strategic modification of drug candidates. The straightforward reaction protocols for both alkylation and subsequent deprotection provide a reliable and efficient means to construct complex molecular architectures, solidifying its role as a key tool for researchers and scientists in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. repository-api.brieflands.com [repository-api.brieflands.com]

- 5. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Tert-Butyl 3-Bromopropanoate Reactions for Drug Discovery and Development

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, reactions, and applications of tert-butyl 3-bromopropanoate (B1231587), a versatile building block in modern medicinal chemistry.

Tert-butyl 3-bromopropanoate (TBBP) is a valuable bifunctional reagent widely employed in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a reactive bromine atom and a sterically hindered tert-butyl ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive review of the key reactions of TBBP, including nucleophilic substitution, Reformatsky reactions, elimination, and hydrolysis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug development.

Core Reactions and Applications

This compound serves as a versatile precursor for the introduction of a three-carbon chain with a protected carboxylic acid functionality. The tert-butyl ester group is robust under many reaction conditions but can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, making it an ideal protecting group in multi-step syntheses.

Nucleophilic Substitution Reactions

The primary reactivity of this compound lies in the susceptibility of the carbon-bromine bond to nucleophilic attack. This allows for the introduction of a wide array of functional groups, making it a cornerstone for the synthesis of diverse molecular scaffolds.

Common nucleophiles include amines, azides, cyanides, and thiols, leading to the formation of β-amino esters, β-azido esters, β-cyano esters, and β-thio esters, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For instance, the resulting β-amino esters are precursors to β-lactams and other heterocyclic compounds of medicinal interest.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amine (Aniline Deriv.) | 3-chloro-4-trifluoromethoxyphenylamine / 2,6-lutidine | Toluene (B28343) | Reflux | 48 | tert-Butyl 3-(3-chloro-4-trifluoromethoxyphenylamino)propanoate | 60 |

| Azide | Sodium Azide (NaN₃) | DMF | 60-70 | 4-6 | tert-Butyl 3-azidopropanoate | ~90 (est.) |

| Cyanide | Potassium Cyanide (KCN) | Ethanol | Reflux | - | tert-Butyl 3-cyanopropanoate | - |

| Thiol | Thiophenol / Base | DMF | RT | - | tert-Butyl 3-(phenylthio)propanoate | - |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Data for some reactions were not available in a quantitative format in the reviewed literature.

Experimental Protocol: Synthesis of tert-Butyl 3-(3-chloro-4-trifluoromethoxyphenylamino)propanoate [1]

A solution of 3-chloro-4-trifluoromethoxyphenylamine (9.26 g, 42.4 mmol) and 2,6-lutidine (4.39 ml, 42.4 mmol) in 50 ml of toluene is treated slowly with this compound (7.30 ml, 42.4 mmol). The reaction mixture is stirred and refluxed for 48 hours. After cooling, the reaction is partitioned between aqueous 10% KHSO₄ and ethyl acetate (B1210297) (3x). The combined organic phases are washed with 10% NaCl solution, dried over Na₂SO₄, and evaporated. The crude product is purified by flash silica (B1680970) gel column chromatography (n-heptane:EtOAc 9:1) to yield the title compound as a brown liquid (9.59 g, 60% yield).

Reformatsky Reaction

The Reformatsky reaction is a powerful carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-halo ester. This compound can participate in a Reformatsky-type reaction, where it is treated with zinc dust to form a zinc enolate. This enolate then reacts with aldehydes or ketones to produce β-hydroxy esters. These products are valuable precursors for the synthesis of various natural products and pharmaceuticals.[1][2][3][4][5]

The general mechanism involves the oxidative addition of zinc to the carbon-bromine bond, forming the Reformatsky reagent. This is followed by the nucleophilic addition of the reagent to the carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup yields the final β-hydroxy ester.

Table 2: Reformatsky Reaction of this compound with Carbonyl Compounds

| Carbonyl Compound | Reagent(s) | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzaldehyde | Zn | THF | Reflux | tert-Butyl 3-hydroxy-3-phenylpropanoate | High (est.) |

| Acetone | Zn | THF | Reflux | tert-Butyl 3-hydroxy-3-methylbutanoate | High (est.) |

Note: Specific yield data for the Reformatsky reaction of this compound with various carbonyl compounds is not extensively tabulated in the literature, but high yields are generally reported for this reaction type.[2]

Experimental Protocol: General Procedure for the Reformatsky Reaction

To a suspension of activated zinc dust in an anhydrous solvent such as THF or a benzene-ether mixture, a solution of this compound and an aldehyde or ketone is added dropwise. The reaction mixture is often heated to initiate the reaction. After the reaction is complete, it is quenched with an acidic aqueous solution (e.g., HCl or H₂SO₄) to hydrolyze the zinc alkoxide and dissolve the remaining zinc. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Elimination Reactions

Under the influence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form tert-butyl acrylate (B77674). The bulky tert-butyl ester group and the use of a hindered base, such as potassium tert-butoxide, favor the formation of the terminal alkene (Hofmann product), although in this case, it is the only possible elimination product. Tert-butyl acrylate is a valuable monomer in polymer chemistry.

Table 3: Elimination Reaction of this compound

| Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Potassium tert-butoxide | THF | RT to Reflux | tert-Butyl acrylate | High (est.) |

| Sodium methoxide | Methanol | Reflux | tert-Butyl acrylate | - |

Experimental Protocol: Synthesis of tert-Butyl Acrylate via Elimination

To a solution of this compound in an anhydrous solvent such as THF, a strong, non-nucleophilic base like potassium tert-butoxide is added portion-wise at room temperature. The reaction mixture is stirred for several hours and may be gently heated to ensure completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure to afford tert-butyl acrylate.

Hydrolysis

The tert-butyl ester group of this compound can be hydrolyzed under acidic conditions to yield 3-bromopropanoic acid. This reaction is useful when the carboxylic acid functionality is desired for subsequent transformations. The use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) is a common method for this deprotection. Basic hydrolysis is generally avoided as it can lead to competing nucleophilic substitution or elimination reactions.

Table 4: Hydrolysis of this compound

| Reagent(s) | Solvent | Temperature (°C) | Product | Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane | RT | 3-Bromopropanoic acid | High |

| Hydrochloric Acid (HCl) | Dioxane/Water | RT to Heat | 3-Bromopropanoic acid | - |

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This compound is dissolved in a suitable solvent like dichloromethane. An excess of a strong acid, such as trifluoroacetic acid, is added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess acid are removed under reduced pressure to yield 3-bromopropanoic acid.

Visualization of Key Processes

To further illustrate the utility of this compound, the following diagrams depict a general reaction pathway and its application in the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis, offering a gateway to a multitude of functionalized molecules. Its predictable reactivity in nucleophilic substitution, Reformatsky, elimination, and hydrolysis reactions, combined with the utility of the tert-butyl ester as a protecting group, makes it an indispensable tool for medicinal chemists and drug development professionals. The experimental protocols and reaction summaries provided in this guide serve as a practical resource for the efficient and effective application of this important building block in the synthesis of novel therapeutic agents.

References

CAS number 55666-43-8 properties and synonyms

An In-depth Technical Guide to CAS Number 55666-43-8: tert-Butyl 3-bromopropionate

This technical guide provides a comprehensive overview of the chemical compound with CAS number 55666-43-8, identified as tert-Butyl 3-bromopropionate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's properties, synonyms, and applications, with a focus on its role as a synthetic intermediate.

Chemical Identity and Synonyms

The compound registered under CAS number 55666-43-8 is tert-Butyl 3-bromopropionate. It is a valuable alkylating agent in organic synthesis, notable for introducing a protected carboxylic acid moiety.

Table 1: Synonyms and Identifiers

| Type | Identifier | Source |

| IUPAC Name | tert-butyl 3-bromopropanoate | [1] |

| CAS Number | 55666-43-8 | [2] |

| Molecular Formula | C₇H₁₃BrO₂ | [2] |

| Synonym | 2-(tert-Butoxycarbonyl)ethyl bromide | [3] |

| Synonym | 3-Bromopropionic acid tert-butyl ester | [4] |

| Synonym | Propanoic acid, 3-bromo-, 1,1-dimethylethyl ester | [3] |

| InChI Key | RMWVUWLBLWBQDS-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)CCBr | [3] |

| MDL Number | MFCD04974087 | [2] |

Physicochemical Properties

The physical and chemical properties of tert-Butyl 3-bromopropionate are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 209.08 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 30 °C at 0.2 mmHg | [6] |

| Density | 1.253 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.4470 | [6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [6] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. | [5] |

| Storage Temperature | 2-8°C | [6] |

Health and Safety Information

Appropriate safety precautions must be observed when handling tert-Butyl 3-bromopropionate due to its potential hazards.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information | Source |

| Signal Word | Warning | [6] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |

| Personal Protective Equipment | Eyeshields, gloves, and appropriate respirator should be worn. | [6] |

Applications in Synthesis

tert-Butyl 3-bromopropionate is primarily used as a reagent in organic synthesis. Its principal function is the S-alkylation of thiols and N-alkylation of amines to introduce a -(CH₂)₂-COO-tBu group. This functional group serves as a protected propionic acid, which can be deprotected under acidic conditions (e.g., using trifluoroacetic acid) to reveal the carboxylic acid.[7][8] This strategy is common in the synthesis of more complex molecules, including inhibitors for enzymes and proteolysis targeting chimeras (PROTACs).[7][9]

Experimental Protocol: S-Alkylation of a Thiol

The following is a representative protocol for the S-alkylation of a generic thiol (R-SH) using tert-Butyl 3-bromopropionate. This procedure is based on methodologies described in the literature where similar alkylations are performed.[7]

Objective: To synthesize a tert-butyl 3-(alkylthio)propanoate (R-S-(CH₂)₂-COO-tBu).

Materials:

-

Substrate Thiol (R-SH)

-

tert-Butyl 3-bromopropionate (CAS 55666-43-8)

-

Potassium Hydroxide (B78521) (KOH) or other suitable base (e.g., K₂CO₃, DIPEA)

-

Methanol (B129727) (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the substrate thiol (1.0 eq) and anhydrous methanol (approx. 0.1 M concentration).

-

Basification: Add potassium hydroxide (1.1 eq) to the solution and stir until it is fully dissolved.

-

Addition of Alkylating Agent: Add tert-Butyl 3-bromopropionate (1.2 eq) to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 4-8 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure tert-butyl 3-(alkylthio)propanoate.

Caption: Workflow for the S-alkylation of a thiol using tert-Butyl 3-bromopropionate.

Conclusion

CAS number 55666-43-8, or tert-Butyl 3-bromopropionate, is a key synthetic intermediate rather than a biologically active agent. Its utility lies in its ability to function as an effective alkylating agent for introducing a protected three-carbon carboxylic acid chain. The data and protocols provided in this guide are intended to support researchers in the safe and effective use of this compound in their synthetic endeavors.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. tert-Butyl 3-bromopropionate 97 55666-43-8 [sigmaaldrich.com]

- 3. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-ブチル 3-ブロモプロピオナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sciencemadness Discussion Board - Tert-butyl alkylation with t-BuBr - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Function of the tert-Butyl Group in tert-Butyl 3-Bromopropanoate: A Technical Guide

Abstract: The tert-butyl group is a cornerstone of modern organic synthesis, primarily utilized for its unique steric and electronic properties. In the context of tert-butyl 3-bromopropanoate (B1231587), its function is critical, serving as a robust protecting group for the carboxylic acid functionality. This allows for selective chemical transformations at the bromine-bearing carbon. This technical guide provides an in-depth exploration of the role of the tert-butyl ester, detailing its stability, the steric hindrance it imparts, and the specific conditions required for its cleavage. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Core Principles: The Tert-Butyl Ester as a Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyl group, when used to form an ester, is an exemplary protecting group for carboxylic acids due to two main features:

-

Steric Hindrance: The tert-butyl group, with its three methyl groups attached to a central quaternary carbon, is exceptionally bulky.[1][2] This steric bulk physically shields the electrophilic carbonyl carbon of the ester from attack by most nucleophiles and bases.[1][3] Consequently, tert-butyl esters are remarkably stable under a wide range of conditions, including basic hydrolysis (saponification), that would readily cleave less hindered esters like methyl or ethyl esters.[4][5][6]

-

Selective Lability under Acidic Conditions: Despite its stability, the tert-butyl ester can be removed cleanly and efficiently under acidic conditions.[4][6][7] This selective removal is crucial for its utility as a protecting group. The cleavage mechanism does not involve nucleophilic attack at the carbonyl. Instead, it proceeds via a pathway that is uniquely stabilized by the formation of a tertiary carbocation, one of the most stable carbocation intermediates.[4][7]

Reaction Mechanisms and Pathways

The strategic utility of the tert-butyl group in tert-butyl 3-bromopropanoate is best understood by examining its behavior during key reaction stages: its stability during nucleophilic substitution and its lability during deprotection.

Stability During Nucleophilic Substitution

The primary purpose of using the tert-butyl ester in this molecule is to allow for selective reactions at the C3 position, which bears the bromine atom. The bromine is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. The tert-butyl ester remains inert during these transformations.

Diagram 1: Steric Hindrance at the Carbonyl

Caption: Steric bulk of the tert-butyl group physically blocks nucleophilic attack.

Mechanism of Acid-Catalyzed Deprotection

The removal of the tert-butyl group is typically achieved using a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM).[8][9][10] The reaction proceeds through the following steps:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid, increasing the electrophilicity of the carbonyl carbon.[7][11]

-

Carbocation Formation: The C-O bond between the ester oxygen and the tertiary carbon cleaves, forming a stable tert-butyl carbocation and the desired carboxylic acid.[7] This step is the key to the deprotection and is favored due to the high stability of the resulting tertiary carbocation.

-

Elimination: The tert-butyl cation is unstable in the reaction medium and rapidly loses a proton to form isobutylene, a volatile gas.[11] This step drives the reaction to completion.

Diagram 2: Deprotection Pathway of a Tert-Butyl Ester

Caption: Acid-catalyzed deprotection proceeds via a stable tert-butyl carbocation.

Synthetic Applications and Experimental Protocols

This compound is a valuable building block, particularly for the synthesis of β-amino acids, which are important components in numerous biologically active molecules and drugs.[12][13][14][] The typical synthetic workflow involves nucleophilic substitution at the C3 position followed by deprotection of the ester.

Diagram 3: General Synthetic Workflow

Caption: Synthetic workflow using this compound as a synthon.

Protocol 1: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol describes the synthesis of tert-butyl 3-azidopropanoate, a versatile intermediate.

-

Materials: this compound, sodium azide (NaN₃), anhydrous dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[16]

-

After completion, cool the mixture to room temperature and pour it into an equal volume of water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-azidopropanoate, which can be purified by column chromatography if necessary.

-

Protocol 2: Tert-Butyl Ester Deprotection with TFA

This protocol provides a general procedure for the acidic cleavage of the tert-butyl ester.

-

Materials: Tert-butyl ester substrate, trifluoroacetic acid (TFA), dichloromethane (DCM, anhydrous), toluene (B28343) (optional).

-

Procedure:

-

Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask at room temperature.[9]

-

While stirring, add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).[8][9][10]

-

Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 2-5 hours.[8][9]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[10]

-

The resulting carboxylic acid can be purified by precipitation (e.g., by adding cold diethyl ether), crystallization, or chromatography as needed.[9][10]

-

Quantitative Data Summary

The efficiency of reactions involving tert-butyl esters is often high. The following table summarizes typical reaction outcomes for the deprotection step.

| Substrate Type | Deprotection Conditions | Reaction Time | Typical Yield (%) | Reference |

| Ugi Product | DCM/TFA (1:1) | 5 h, RT | 93 | [8] |

| Peptide Fragment | DCM/TFA (1:1) | 5 h, RT | 90 | [8] |

| PEGylated Ester | DCM/TFA (1:1) | 2-5 h, RT | High (Generally) | [9][10] |

Conclusion

The function of the tert-butyl group in this compound is a classic example of the power of steric protection in organic synthesis. Its robust stability to a wide range of reagents allows for selective functionalization at the alkyl halide portion of the molecule.[3][4] This stability, combined with its clean and efficient removal under specific acidic conditions, makes it an indispensable tool for medicinal chemists and synthetic researchers.[6][7] The ability to perform chemistry at one end of the molecule while the other end is safely masked is a fundamental strategy that enables the efficient construction of complex and valuable molecules like β-amino acids.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

The Versatility of Tert-butyl 3-Bromopropanoate in Emerging Synthetic Methodologies: A Technical Overview

For researchers, scientists, and professionals in drug development, the quest for versatile and efficient chemical building blocks is paramount. Tert-butyl 3-bromopropanoate (B1231587), a readily available halo-ester, is proving to be a valuable tool in the synthesis of complex molecules, extending its utility beyond traditional applications. This technical guide explores its role in novel reaction pathways, providing detailed experimental protocols and quantitative data to support its integration into modern synthetic strategies.

Tert-butyl 3-bromopropanoate [C₇H₁₃BrO₂; CAS No. 55666-43-8] is a bifunctional molecule featuring a reactive bromine atom and a sterically hindered tert-butyl ester. This unique combination allows for its use as a precursor to a protected propanoic acid moiety, a common structural motif in many biologically active compounds. While its application in classical nucleophilic substitution reactions is well-established, recent research has highlighted its potential in more advanced synthetic transformations, including its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of complex biomolecules.

Core Applications and Reaction Pathways

The reactivity of this compound is primarily centered around the electrophilic carbon bearing the bromine atom, making it an excellent substrate for a variety of nucleophiles. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.

Standard Alkylation Reactions

The most fundamental application of this compound is in alkylation reactions. It readily reacts with a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce the tert-butoxycarbonyl ethyl group. This straightforward reaction is a cornerstone of its utility in organic synthesis.

New Frontiers in Synthesis: Emerging Reaction Pathways

Beyond its role as a simple alkylating agent, this compound is finding application in more intricate and novel synthetic strategies.

Application in PROTAC Synthesis

A significant emerging application of this compound is in the construction of linkers for PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC. The aliphatic chain derived from this compound can serve as a flexible and synthetically versatile component of these linkers.

Caption: General workflow for the synthesis of a PROTAC using this compound as a linker precursor.

Synthesis of Complex Biomolecules and Derivatives

This compound has been utilized as a key building block in the synthesis of complex molecules, including cholesterol derivatives and modified carbohydrates. These syntheses often involve the initial alkylation of a hydroxyl or thiol group, followed by further transformations.

One notable example is the synthesis of tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate. Another documented application is in the preparation of 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside. These examples underscore the compound's utility in creating sophisticated molecules for biological investigation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. The following protocols are based on established procedures and offer a starting point for laboratory synthesis.

Protocol 1: General Procedure for N-Alkylation

-

Materials:

-

Amine-containing substrate

-

This compound (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the amine-containing substrate in anhydrous DMF.

-

Add DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Deprotection of the Tert-butyl Ester

-

Materials:

-

Tert-butyl ester-containing compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the tert-butyl ester in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting carboxylic acid can often be used in the next step without further purification.

-

Quantitative Data

The efficiency of reactions involving this compound is highly dependent on the substrate and reaction conditions. The following table summarizes representative data from the literature for common reaction types.

| Reaction Type | Substrate | Product | Yield (%) | Reference |

| N-Alkylation | 3-chloro-4-trifluoromethoxy-phenylamine | 3-(3-Chloro-4-trifluoromethoxy-phenylamino)-propionic acid tert-butyl ester | 60 | --INVALID-LINK-- |

| O-Alkylation | Cholesterol derivative | tert-butyl-12-cholesteryloxi-4,7,10-trioxadodecanoate | Not specified | --INVALID-LINK-- |

| S-Alkylation | Thio-fucopyranoside derivative | 2-(tert-butoxycarbonyl)ethyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside | Not specified | --INVALID-LINK-- |

Future Outlook

The exploration of this compound in new reaction pathways is an active area of research. Its potential in transition metal-catalyzed cross-coupling reactions, radical reactions, and multi-component reactions remains largely untapped. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the development of novel applications for this versatile building block is anticipated to expand, further solidifying its importance in the synthetic chemist's toolbox. The provided data and protocols serve as a foundation for researchers to harness the full potential of this compound in their synthetic endeavors.

References

Methodological & Application

Synthesis protocol for tert-butyl 3-bromopropanoate from 3-bromopropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 3-bromopropanoate (B1231587) from 3-bromopropanoic acid. This protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

tert-Butyl 3-bromopropanoate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex organic molecules. The tert-butyl ester group serves as a bulky protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This application note details a robust and scalable procedure for the synthesis of this compound via a dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification of 3-bromopropanoic acid and tert-butanol (B103910).

Chemical Properties and Data

A summary of the key physical and chemical properties for the starting material and the final product is provided below for easy reference.

| Property | 3-Bromopropanoic Acid | This compound |

| Molecular Formula | C₃H₅BrO₂ | C₇H₁₃BrO₂ |

| Molecular Weight | 152.97 g/mol | 209.08 g/mol [1] |

| Appearance | White to off-white crystalline solid | Colorless to light yellow clear liquid |

| Boiling Point | 203-204 °C (decomposes) | 30 °C at 0.2 mmHg[2] |

| Density | ~1.9 g/cm³ | 1.253 g/mL at 25 °C[2] |

| CAS Number | 590-92-1 | 55666-43-8[1] |

Synthesis Reaction